N-(5-chloro-4-fluoro-2-methylphenyl)acetamide

Description

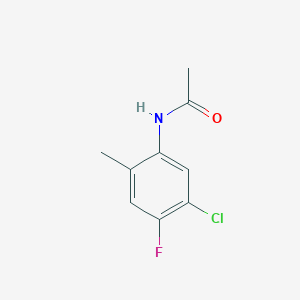

Chemical Identity: N-(5-Chloro-4-fluoro-2-methylphenyl)acetamide (CAS: 1434142-01-4) is an acetamide derivative with the molecular formula C₉H₉ClFNO and a molecular weight of 201.63 g/mol . The compound features a phenyl ring substituted with chlorine (position 5), fluorine (position 4), and a methyl group (position 2), linked to an acetamide moiety.

Such derivatives are often explored for pharmacological activities, including antimicrobial, anti-inflammatory, and enzyme-inhibitory properties .

Properties

IUPAC Name |

N-(5-chloro-4-fluoro-2-methylphenyl)acetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9ClFNO/c1-5-3-8(11)7(10)4-9(5)12-6(2)13/h3-4H,1-2H3,(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XGALWCRXPHDEAR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1NC(=O)C)Cl)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9ClFNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

201.62 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

N-(5-chloro-4-fluoro-2-methylphenyl)acetamide is a synthetic organic compound that has garnered attention in medicinal chemistry due to its unique structural features and potential biological activities. This article provides an in-depth analysis of its biological activity, synthesis, mechanism of action, and applications in various fields.

Chemical Structure and Properties

- Molecular Formula : C₉H₉ClFNO

- Molecular Weight : 201.63 g/mol

- Key Features : The compound contains a chloro and a fluoro substituent on a phenyl ring, which may enhance its interaction with biological targets.

Synthesis

The synthesis of this compound typically involves several key steps:

- Starting Material : 5-chloro-4-fluoro-2-methylphenol.

- Acetylation : The phenolic hydroxyl group is acetylated using acetic anhydride or acetyl chloride to form the acetamide.

- Purification : The product is purified through recrystallization or chromatography to ensure high yield and purity.

While specific mechanisms of action for this compound are not thoroughly documented, compounds with similar structures often interact with various biological targets such as enzymes and receptors. The presence of halogen substituents can enhance binding affinity and selectivity towards these targets, potentially leading to therapeutic effects.

Research Findings

Research studies have explored the biological activities of similar compounds, suggesting potential applications in:

- Antimicrobial Activity : Compounds with chloro and fluoro groups have shown efficacy against various bacterial strains.

- Anti-inflammatory Effects : Similar acetamides have been investigated for their ability to inhibit inflammatory pathways, indicating potential therapeutic uses in treating inflammatory diseases.

A comparative analysis of related compounds is presented in the following table:

| Compound Name | Molecular Formula | Biological Activity |

|---|---|---|

| N-(4-chloro-2-methylphenyl)acetamide | C₉H₉ClNO | Antibacterial activity |

| N-(5-fluoro-2-methylphenyl)acetamide | C₉H₉FNO | Potential anti-inflammatory properties |

| N-(5-bromo-4-fluorophenyl)acetamide | C₉H₈BrFNO | Moderate analgesic effects |

Case Studies

- Antimicrobial Studies : In vitro studies demonstrated that derivatives of this compound exhibited significant antibacterial activity against Gram-positive bacteria, suggesting its potential as a lead compound for developing new antibiotics.

- Anti-inflammatory Research : Preliminary findings indicated that the compound could inhibit cyclooxygenase (COX) enzymes, which are crucial in the inflammatory response, thereby supporting its use in pain management therapies.

Applications

Due to its promising biological activities, this compound has potential applications in:

- Medicinal Chemistry : As a candidate for drug development targeting inflammation and bacterial infections.

- Pharmaceutical Industry : As an intermediate in synthesizing more complex pharmaceutical agents with enhanced efficacy.

Scientific Research Applications

Biological Activities

N-(5-chloro-4-fluoro-2-methylphenyl)acetamide exhibits various biological activities that suggest potential applications in medicinal chemistry:

Antimicrobial Activity

Research indicates that compounds with similar structures have demonstrated significant antibacterial properties against various strains of bacteria. In vitro studies have shown that derivatives of this compound possess activity against Gram-positive bacteria, suggesting its potential as a lead compound for developing new antibiotics.

Anti-inflammatory Effects

Preliminary studies suggest that this compound may inhibit cyclooxygenase (COX) enzymes, which play a crucial role in inflammatory pathways. This inhibition could position the compound as a candidate for therapeutic applications in pain management and treatment of inflammatory diseases.

Antimicrobial Studies

In vitro studies have demonstrated that derivatives of this compound exhibit significant antibacterial activity against strains like Staphylococcus aureus and Escherichia coli. These findings indicate the compound's potential as a new antibiotic agent.

Anti-inflammatory Research

Research has indicated that this compound could inhibit COX enzymes, leading to reduced inflammation. This property suggests its utility in developing treatments for conditions characterized by chronic inflammation, such as arthritis.

Applications in Medicinal Chemistry

Due to its promising biological activities, this compound has several potential applications:

- Medicinal Chemistry : As a candidate for drug development targeting inflammation and bacterial infections.

- Pharmaceutical Industry : As an intermediate in synthesizing more complex pharmaceutical agents with enhanced efficacy.

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural Variations and Physicochemical Properties

The biological and chemical behavior of acetamide derivatives is highly dependent on substituent patterns. Below is a comparative analysis of key analogs:

Table 1: Structural and Physicochemical Comparison

Substituent Effects on Reactivity and Stability

- Halogens : Chlorine and fluorine enhance metabolic stability and electron-withdrawing effects, influencing binding to biological targets .

- Methyl vs. Hydroxyl : The methyl group in the target compound increases lipophilicity compared to hydroxylated analogs (e.g., N-(3-chloro-4-hydroxyphenyl)acetamide), which may improve blood-brain barrier penetration .

- Nitro Groups : Present in analogs like N-(5-chloro-4-methoxy-2-nitrophenyl)acetamide , nitro substituents elevate reactivity but may confer toxicity .

Preparation Methods

Acetylation Using Acetic Anhydride

- Method: The 5-chloro-4-fluoro-2-methylaniline is reacted with acetic anhydride in an appropriate solvent such as ethyl acetate or dichloromethane.

- Conditions: The reaction is usually performed at ambient or slightly elevated temperature to facilitate the acetylation.

- Workup: After completion, the reaction mixture is quenched with water or aqueous base, and the product is extracted, purified by recrystallization or chromatography.

- Outcome: This method provides high yields and purity due to the reactivity of acetic anhydride and mild reaction conditions.

Acetylation Using Acetyl Chloride

- Method: The aniline derivative is treated with acetyl chloride, often in the presence of a base such as triethylamine to neutralize the generated HCl.

- Conditions: The reaction is conducted at low temperature (0–20 °C) under inert atmosphere (nitrogen or argon) to prevent side reactions.

- Workup: After stirring for 2 hours, the solvent is removed under reduced pressure, and the crude product is purified by flash chromatography using ethyl acetate and hexanes gradient.

- Yield: Reported yields can reach up to 96.7%, indicating an efficient acetylation process.

Representative Experimental Procedure (Adapted from Literature)

| Step | Reagents & Conditions | Description |

|---|---|---|

| 1 | 5-chloro-4-fluoro-2-methylaniline (1.0 eq) | Dissolved in ethyl acetate |

| 2 | Acetyl chloride (1.1 eq) | Added dropwise at 0 °C under nitrogen |

| 3 | Triethylamine (1.1 eq) | Added dropwise to neutralize HCl |

| 4 | Stirring at room temperature for 2 hours | Reaction proceeds to completion |

| 5 | Solvent removal under vacuum | Concentration of reaction mixture |

| 6 | Re-dissolution in ethyl acetate and water | Extraction and washing |

| 7 | Purification by flash chromatography (0-40% EtOAc/hexanes) | Isolation of pure this compound |

Analytical and Purity Considerations

- Purification: Flash chromatography is the preferred method to achieve high purity, using gradients of ethyl acetate and hexanes.

- Yield: High isolated yields (~96.7%) have been reported, indicating the robustness of the acetylation method.

- Characterization: The product is characterized by standard spectroscopic techniques such as NMR, IR, and mass spectrometry to confirm structure and purity.

Comparative Table of Preparation Methods

| Preparation Method | Acetylating Agent | Reaction Conditions | Yield (%) | Purification Method | Notes |

|---|---|---|---|---|---|

| Acetic Anhydride Acetylation | Acetic anhydride | Ambient to mild heating | High | Recrystallization/Chromatography | Mild conditions, simple operation |

| Acetyl Chloride Acetylation | Acetyl chloride + Triethylamine | 0–20 °C, inert atmosphere | ~96.7 | Flash chromatography | High yield, requires inert atmosphere |

Q & A

Basic Research Questions

Q. What synthetic methodologies are recommended for N-(5-chloro-4-fluoro-2-methylphenyl)acetamide in academic settings?

- Methodology : The compound can be synthesized via nucleophilic substitution or condensation reactions. A common approach involves reacting substituted aniline derivatives (e.g., 5-chloro-4-fluoro-2-methylaniline) with acetyl chloride or acetic anhydride in dichloromethane, catalyzed by triethylamine at low temperatures (273 K). Post-synthesis, purification via recrystallization (e.g., using toluene) is critical to achieve >95% purity, as demonstrated in analogous acetamide syntheses .

- Key Considerations : Monitor reaction progress using TLC or HPLC. Optimize stoichiometry to minimize by-products like unreacted aniline or over-acetylated derivatives.

Q. Which spectroscopic techniques are essential for structural validation?

- Techniques :

- FTIR : Confirm amide C=O stretching (~1650–1680 cm⁻¹) and N–H bending (~1550 cm⁻¹) .

- NMR : Use and NMR to verify aromatic protons (δ 6.5–8.0 ppm), methyl groups (δ 2.1–2.5 ppm), and acetamide carbonyl (δ ~170 ppm) .

- Mass Spectrometry : Confirm molecular weight (e.g., ESI-MS for [M+H] peaks) .

Q. What in vitro assays are suitable for preliminary biological activity screening?

- Assays :

- Antimicrobial : Minimum inhibitory concentration (MIC) assays against Gram-positive/negative bacteria .

- Anticancer : MTT assay for cytotoxicity in cancer cell lines (e.g., HeLa, MCF-7) .

- Controls : Include reference compounds (e.g., cisplatin for cytotoxicity) and solvent-only controls to isolate compound-specific effects.

Advanced Research Questions

Q. How can crystallographic data discrepancies be resolved for this compound?

- Approach :

- Use SHELX software (e.g., SHELXL for refinement) to resolve hydrogen bonding ambiguities or twinning issues .

- Cross-validate with powder XRD to confirm phase purity and unit cell parameters .

Q. What computational strategies predict electronic properties and reactivity?

- Methods :

- DFT Calculations : Analyze HOMO-LUMO gaps to predict charge transfer and reactivity sites (e.g., chloro/fluoro substituents as electron-withdrawing groups) .

- Molecular Electrostatic Potential (MESP) : Map electron-rich/depleted regions to guide derivatization for SAR studies .

Q. How to design SAR studies for optimizing bioactivity?

- Experimental Design :

Substitution Patterns : Systematically replace chloro/fluoro/methyl groups with bromo, methoxy, or nitro moieties .

In Silico Docking : Use AutoDock Vina to predict binding affinities toward target proteins (e.g., bacterial enzymes or cancer biomarkers) .

Correlation Analysis : Link electronic parameters (e.g., Hammett constants) to bioactivity trends .

Data Contradiction Analysis

Q. How to address conflicting solubility or stability data in different solvents?

- Resolution :

- Perform solubility parameter calculations (Hansen parameters) to identify optimal solvents (e.g., DMSO for polar groups) .

- Use accelerated stability studies (40°C/75% RH) with HPLC monitoring to assess degradation pathways .

Q. Why do crystallographic studies report varying hydrogen bonding networks?

- Root Cause : Polymorphism or solvent-dependent crystallization (e.g., toluene vs. ethanol).

- Mitigation : Standardize crystallization conditions and report solvent/anti-solvent ratios explicitly .

Methodological Best Practices

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.